2,3',4',5-Tetrabromodiphenyl ether

Vue d'ensemble

Description

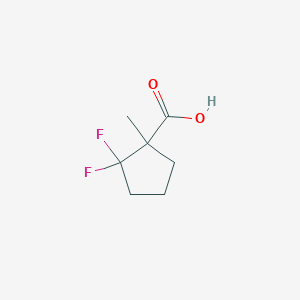

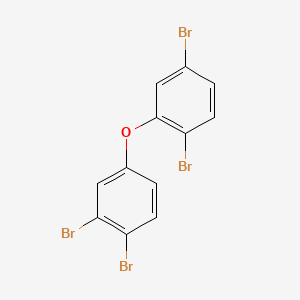

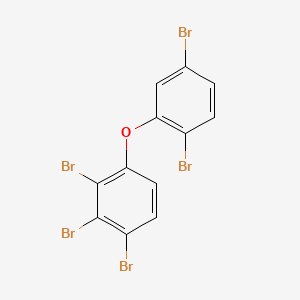

2,3’,4’,5-Tetrabromodiphenyl ether is a chemical compound with the molecular formula C12H6Br4O. It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da . It is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant in various applications, including plastics and textile materials .

Molecular Structure Analysis

The molecular structure of 2,3’,4’,5-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .Physical And Chemical Properties Analysis

2,3’,4’,5-Tetrabromodiphenyl ether has a predicted boiling point of 414.4±45.0 °C and a predicted density of 2.161±0.06 g/cm3. It is a solid substance that is white to off-white in color .Applications De Recherche Scientifique

Debromination with Zero-Valent Zinc and Ascorbic Acid

A new technique of zero-valent zinc coupled with ascorbic acid (ZVZ/AA) was developed and applied to debrominate the 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47), which achieved high conversion and rapid debromination of BDE-47 to less- or non-toxic forms .

Debromination Mediated by Nickel under Visible Irradiation

A catalytic system based on metallic Ni (formed in situ on carbon nitride) accomplished the complete debromination of BDE47 under visible irradiation with triethylamine as the activity directing agent and electron/proton donor .

Flame Retardant in Plastics and Textile Materials

2,3’,4’,4’-Tetrabromodiphenyl ether is a polybrominated di-phenyl ether (PBDE) that is used as a flame retardant in plastics and textile materials .

Biological Toxicity Research

Polybrominated diphenyl ethers (PBDEs) with low bromine substitution, represented by 2,2′,4,4′-tetrabromodiphenyl ether (BDE47), display high biological toxicity .

Testicular Toxicity Research

2,2’,4,4’-tetrabromodiphenyl ether (BDE47) has been used in research to study its effects on testicular toxicity .

Environmental Impact Studies

Due to its high mobility in aquatic environments, 2,2′,4,4′-tetrabromodiphenyl ether (BDE47) is often used in studies investigating the environmental impact of such compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

2,3’,4’,5-Tetrabromodiphenyl ether, a prevalent environmental pollutant, has been demonstrated to be a serious toxicant in both humans and animals . The compound’s primary targets are the G protein-coupled estrogen receptor 1 (GPER) and protein kinase B (Akt) signal pathway .

Mode of Action

2,3’,4’,5-Tetrabromodiphenyl ether interacts with its targets, GPER and Akt, promoting the in vitro migration and invasion of cells . This interaction results in changes in the cellular environment and potentially affects early development .

Biochemical Pathways

The compound affects various biochemical pathways. Based on the four mono-hydroxylated PBDEs and two bromophenols detected, it is inferred that 2,3’,4’,5-Tetrabromodiphenyl ether is more easily transformed via hydroxylation . This transformation affects downstream effects and potentially disrupts normal cellular functions.

Result of Action

The molecular and cellular effects of 2,3’,4’,5-Tetrabromodiphenyl ether’s action are significant. The compound has been shown to disrupt eye and bone development in zebrafish larvae . Abnormal visual perception may result in the alteration of dark adaption, which could be responsible for abnormal larval locomotion .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,3’,4’,5-Tetrabromodiphenyl ether. The compound strongly binds to sediments and soils due to its low water solubility and high lipophilicity . It degrades in the environment by debromination reactions, forming more toxic, lower brominated PBDE congeners .

Propriétés

IUPAC Name |

1,2-dibromo-4-(2,5-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-10(15)12(5-7)17-8-2-4-9(14)11(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQMTYWQVJZWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879891 | |

| Record name | BDE-70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446254-39-3 | |

| Record name | 2,3',4',5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4',5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85933AM1MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1432707.png)

![2-methyl-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1432709.png)

![[1-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1432713.png)